molecular formula C26H51NaO10P B12105414 1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

1,2-Didecanoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (sodium salt)

Cat. No.: B12105414
M. Wt: 577.6 g/mol
InChI Key: AQCBNGRRABOOCX-RETUOTIWSA-N
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Description

1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is a synthetic phospholipid commonly used in biochemical and biophysical research. This compound is a derivative of phosphatidylglycerol, a class of phospholipids that play a crucial role in the structure and function of biological membranes. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) typically involves the esterification of glycerol with decanoic acid, followed by phosphorylation. The process can be summarized in the following steps:

    Esterification: Glycerol is reacted with decanoic acid in the presence of a catalyst such as sulfuric acid to form 1,2-didecanoyl-sn-glycerol.

    Phosphorylation: The esterified product is then phosphorylated using phosphorus oxychloride (POCl3) or a similar reagent to introduce the phospho group.

    Neutralization: The phosphorylated compound is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification using industrial reactors.

    Continuous Phosphorylation: Phosphorylation in continuous flow reactors to ensure consistent quality.

    Purification and Neutralization: Purification through chromatography and neutralization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and decanoic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The phospho group can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Hydrolysis: Glycerol and decanoic acid.

    Oxidation: Decanoic acid derivatives.

    Substitution: Phospho-substituted derivatives.

Scientific Research Applications

1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) has a wide range of applications in scientific research:

    Membrane Studies: Used to model biological membranes in studies of membrane dynamics and protein-lipid interactions.

    Drug Delivery: Investigated for its potential in liposomal drug delivery systems due to its biocompatibility and ability to form stable vesicles.

    Biophysical Research: Employed in studies involving surface pressure measurements and Langmuir-Blodgett films.

    Biochemistry: Utilized in enzyme assays and studies of lipid metabolism.

Mechanism of Action

The compound exerts its effects primarily through its incorporation into lipid bilayers, where it influences membrane properties such as fluidity, permeability, and protein function. The phospho group interacts with proteins and other molecules, modulating their activity and interactions. The sodium ion enhances solubility and stability in aqueous environments, facilitating its use in various experimental setups.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
  • 1,2-Dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)
  • 1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt)

Uniqueness

1,2-Didecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) (sodium salt) is unique due to its specific fatty acid composition (decanoic acid), which imparts distinct physical and chemical properties. Compared to longer-chain analogs, it has a lower melting point and different membrane fluidity characteristics, making it suitable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C26H51NaO10P

Molecular Weight

577.6 g/mol

InChI

InChI=1S/C26H51O10P.Na/c1-3-5-7-9-11-13-15-17-25(29)33-21-24(22-35-37(31,32)34-20-23(28)19-27)36-26(30)18-16-14-12-10-8-6-4-2;/h23-24,27-28H,3-22H2,1-2H3,(H,31,32);/t23?,24-;/m1./s1

InChI Key

AQCBNGRRABOOCX-RETUOTIWSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na]

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCC.[Na]

Origin of Product

United States

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